3-Methoxy-4-nitro-9H-xanthen-9-one
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Overview
Description
3-Methoxy-4-nitro-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by the presence of methoxy and nitro functional groups on the xanthone core, which can influence its chemical and biological properties .
Preparation Methods
The synthesis of 3-Methoxy-4-nitro-9H-xanthen-9-one can be achieved through several routes. One common method involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another approach is the reaction of an aryl aldehyde with a phenol derivative . Industrial production methods often optimize these reactions to improve yield and efficiency, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-Methoxy-4-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
3-Methoxy-4-nitro-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitro-9H-xanthen-9-one is not fully understood. it is believed to exert its effects by modulating various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and the modulation of oxidative stress pathways . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
3-Methoxy-4-nitro-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
- 4-Methoxy-9H-xanthen-9-one
- 7-Nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 5,7-Dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
These compounds share a similar xanthone core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
62100-85-0 |
---|---|
Molecular Formula |
C14H9NO5 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
3-methoxy-4-nitroxanthen-9-one |
InChI |
InChI=1S/C14H9NO5/c1-19-11-7-6-9-13(16)8-4-2-3-5-10(8)20-14(9)12(11)15(17)18/h2-7H,1H3 |
InChI Key |
QORFPZKRFKYXKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
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